molecular formula C8H10N2O B3229187 N,N-dimethyl-3-nitrosoaniline CAS No. 1282489-71-7

N,N-dimethyl-3-nitrosoaniline

Cat. No.: B3229187
CAS No.: 1282489-71-7
M. Wt: 150.18 g/mol
InChI Key: YJUIXDDWSVPJNN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-nitrosoaniline is an organic compound with the chemical formula C8H10N2O2. It is a deep red crystalline solid, soluble in alcohols and organic solvents, and slightly soluble in water. This compound has significant applications in organic synthesis, particularly as a dye intermediate, and in the preparation of pesticides, medicines, and photosensitive materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-3-nitrosoaniline is typically synthesized through a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow processes and optimized reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of the compound, requiring the use of personal protective equipment and proper storage away from fire and oxidants .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-nitrosoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitroso and nitro derivatives, which are useful intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Scientific Research Applications

N,N-Dimethyl-3-nitrosoaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-nitrosoaniline involves its ability to undergo oxidation and reduction reactions. It can generate reactive oxygen species, such as singlet oxygen, which can interact with various biological molecules. This property is utilized in studies involving oxidative stress and related biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-nitrosoaniline is unique due to its specific reactivity profile, particularly its ability to generate reactive oxygen species and its applications in oxidative stress studies. Its structural configuration allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields .

Properties

IUPAC Name

N,N-dimethyl-3-nitrosoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-8)9-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUIXDDWSVPJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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